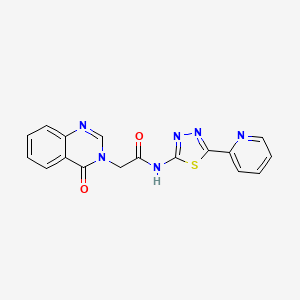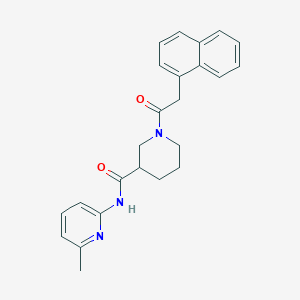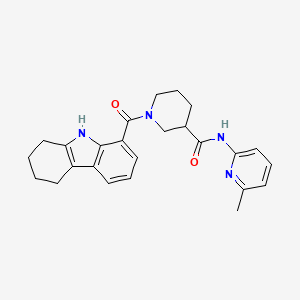
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide, also known as BBAQ, is a chemical compound that has been studied for its potential use in scientific research. BBAQ is a fluorescent molecule that has been used as a probe for detecting protein-protein interactions and monitoring protein conformational changes.
Mecanismo De Acción
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide is a fluorescent molecule that binds to specific amino acid residues in proteins. The fluorescence of this compound changes when it binds to a protein, which allows researchers to monitor protein conformational changes and protein-protein interactions.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or organisms. This compound is a non-toxic molecule that has been used in cell-based assays and animal studies without any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide in lab experiments is its ability to monitor protein-protein interactions and protein conformational changes in real-time. This compound is a non-toxic molecule that can be used in cell-based assays and animal studies without any adverse effects. However, one of the limitations of using this compound is its low yield during synthesis, which can be a limiting factor for large-scale experiments.
Direcciones Futuras
There are several future directions for research on N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide. One of the future directions is to develop more efficient synthesis methods for this compound to increase its yield. Another future direction is to study the interaction between this compound and other proteins involved in different diseases. This compound can also be used to study protein-protein interactions in living cells, which can provide more insights into the mechanisms of diseases. Additionally, this compound can be modified to improve its properties, such as its binding affinity and selectivity for specific amino acid residues in proteins.
Métodos De Síntesis
The synthesis of N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide involves several steps. The first step is the synthesis of 2-quinolin-8-ylamine, which is then reacted with 2-bromoacetophenone to form 2-(quinolin-8-yl)acetophenone. The next step involves the reaction of 2-(quinolin-8-yl)acetophenone with tert-butylamine and paraformaldehyde to form this compound (this compound). The overall yield of this compound synthesis is around 50%.
Aplicaciones Científicas De Investigación
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide has been used in various scientific research applications. One of the main applications of this compound is as a probe for detecting protein-protein interactions. This compound has been used to study the conformational changes of proteins such as alpha-synuclein, which is involved in Parkinson's disease. This compound has also been used to study the interaction between p53 and MDM2, which is involved in cancer.
Propiedades
IUPAC Name |
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-22(2,3)21-25-17-13-16(9-10-18(17)27-21)24-19(26)12-15-7-4-6-14-8-5-11-23-20(14)15/h4-11,13H,12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSGNLOJGZEDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7551270.png)

![1-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7551289.png)
![N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B7551304.png)
![N-[1-(1-adamantyl)ethyl]-3-(3-imidazol-1-ylpropanoylamino)benzamide](/img/structure/B7551311.png)


![6-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7551338.png)

![2-pyridin-4-yl-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]quinazoline](/img/structure/B7551347.png)
![2-pyridin-3-yl-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]quinazoline](/img/structure/B7551355.png)
![8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline](/img/structure/B7551362.png)
![5-[[4-Methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(4-methylsulfonylphenyl)tetrazole](/img/structure/B7551369.png)
![3-ethyl-N-methyl-2,4-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]-1H-quinazoline-7-carboxamide](/img/structure/B7551377.png)
